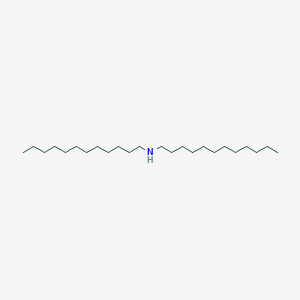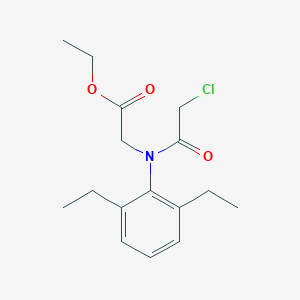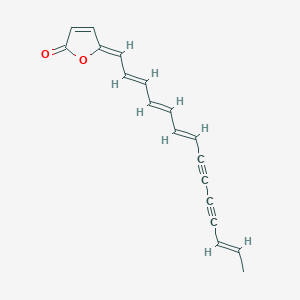
Tetraoctadecylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraoctadecylammonium hydroxide (TOAH) is a quaternary ammonium compound that has been widely used in scientific research for its unique properties. TOAH is a surfactant that can form micelles in aqueous solutions, which makes it useful for various applications, including as a template for the synthesis of nanoparticles and as a catalyst for organic reactions. In
Mécanisme D'action
The mechanism of action of Tetraoctadecylammonium hydroxide is based on its surfactant properties. Tetraoctadecylammonium hydroxide can form micelles in aqueous solutions, which can encapsulate other molecules or ions. The hydrophobic tails of Tetraoctadecylammonium hydroxide molecules form the core of the micelle, while the hydrophilic heads face outward. The micelles can solubilize hydrophobic molecules, allowing them to be transported in aqueous solutions.
Effets Biochimiques Et Physiologiques
Tetraoctadecylammonium hydroxide has been shown to have antimicrobial properties. The surfactant properties of Tetraoctadecylammonium hydroxide can disrupt the cell membrane of bacteria, leading to cell death. Tetraoctadecylammonium hydroxide has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraoctadecylammonium hydroxide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Tetraoctadecylammonium hydroxide can form stable micelles in aqueous solutions, which can be used for various applications. However, Tetraoctadecylammonium hydroxide can be toxic to cells at high concentrations, and its surfactant properties can interfere with some assays.
Orientations Futures
There are several future directions for research on Tetraoctadecylammonium hydroxide. One area of research is the development of new synthesis methods for Tetraoctadecylammonium hydroxide that can improve its purity and yield. Another area of research is the use of Tetraoctadecylammonium hydroxide as a template for the synthesis of more complex nanoparticles, such as core-shell nanoparticles. Finally, Tetraoctadecylammonium hydroxide could be used as a tool for the delivery of drugs or other molecules to specific cells or tissues, which could have applications in drug delivery and gene therapy.
Conclusion:
In conclusion, Tetraoctadecylammonium hydroxide is a versatile surfactant that has many applications in scientific research. Its unique properties, including its ability to form micelles and act as a template for the synthesis of nanoparticles, make it a valuable tool in various fields of research. Further research on Tetraoctadecylammonium hydroxide could lead to new applications and insights into its mechanism of action.
Méthodes De Synthèse
Tetraoctadecylammonium hydroxide can be synthesized through the reaction of octadecylamine with sodium hydroxide. The reaction produces Tetraoctadecylammonium hydroxide and water as byproducts. The synthesis can be carried out in either aqueous or non-aqueous solvents, depending on the desired properties of the final product. The purity of Tetraoctadecylammonium hydroxide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
Tetraoctadecylammonium hydroxide has been used in a variety of scientific research applications. One of the most common uses of Tetraoctadecylammonium hydroxide is as a template for the synthesis of nanoparticles. Tetraoctadecylammonium hydroxide micelles can act as a template for the synthesis of metal nanoparticles, which can be used in various applications, including catalysis, sensing, and medical diagnostics.
Tetraoctadecylammonium hydroxide has also been used as a catalyst for organic reactions. The surfactant properties of Tetraoctadecylammonium hydroxide can enhance the reactivity of the reactants, leading to higher yields and selectivity. Tetraoctadecylammonium hydroxide has been used in the synthesis of various organic compounds, including esters, amides, and ethers.
Propriétés
Numéro CAS |
137044-24-7 |
|---|---|
Nom du produit |
Tetraoctadecylammonium hydroxide |
Formule moléculaire |
C72H149NO |
Poids moléculaire |
1045 g/mol |
Nom IUPAC |
tetraoctadecylazanium;hydroxide |
InChI |
InChI=1S/C72H148N.H2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
HNRXDBMBQAOWFV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



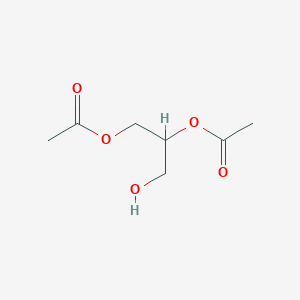
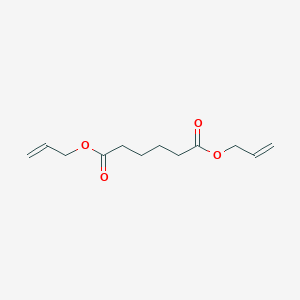
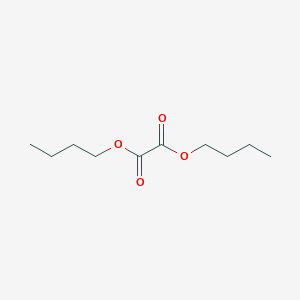
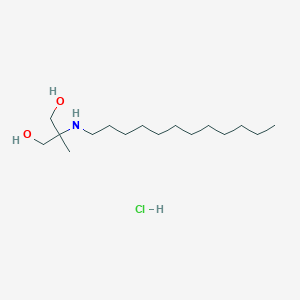
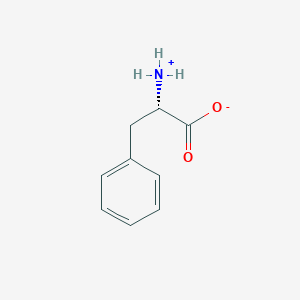
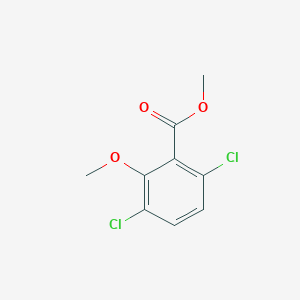
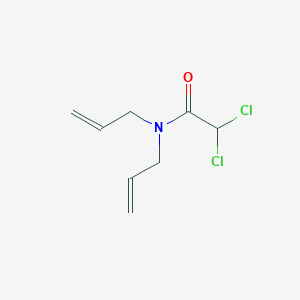
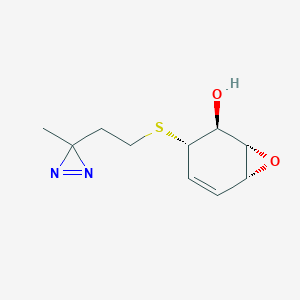
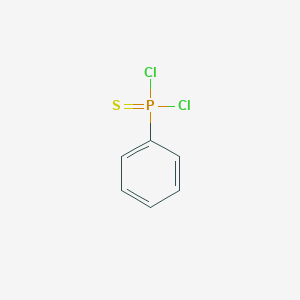
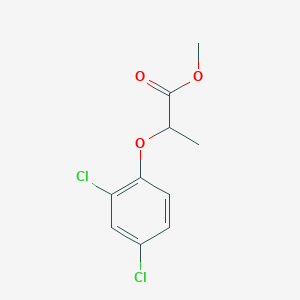
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)
